molecular formula C5H14ClNO B1434911 (2S)-1-(ethylamino)propan-2-ol hydrochloride CAS No. 1807940-46-0

(2S)-1-(ethylamino)propan-2-ol hydrochloride

Cat. No. B1434911
CAS RN: 1807940-46-0
M. Wt: 139.62 g/mol
InChI Key: NOSJMEUBMZBZIW-JEDNCBNOSA-N
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Description

“(2S)-1-(ethylamino)propan-2-ol hydrochloride” is a compound with an ethylamino group and a hydroxyl group attached to a propane backbone . It’s likely to be a chiral molecule due to the presence of a stereocenter at the 2nd carbon atom .


Molecular Structure Analysis

The molecular structure of this compound would likely include a chiral center at the 2nd carbon atom, with an ethylamino group and a hydroxyl group attached .


Chemical Reactions Analysis

Similar compounds, such as propan-2-ol, have been used in transfer hydrogenation reactions . They can also undergo dehydration reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be similar to those of related compounds. For example, propan-2-ol has a boiling point of 159 °C and a density of 0.935 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Adrenolytic Activity

(2S)-1-(ethylamino)propan-2-ol hydrochloride has been utilized in the synthesis of various analogs with adrenolytic activity. One study focused on synthesizing such analogs, testing their antiarrhythmic, hypotensive, and spasmolytic activities along with their binding affinities to alpha and beta adrenoceptors. These compounds were compared with carvedilol, a well-known adrenolytic agent (Groszek et al., 2009).

Potential in Cancer Therapy

Another significant application is in cancer therapy. A compound synthesized as an analog of naftopidil, which includes (2S)-1-(ethylamino)propan-2-ol hydrochloride, has shown promising results in inducing cell death in various human cancer cell lines. This compound has demonstrated effectiveness in tumor suppression in mice, potentially offering new avenues for cancer treatment (Nishizaki et al., 2014).

Ring Contraction Studies

In organic chemistry, (2S)-1-(ethylamino)propan-2-ol hydrochloride plays a role in ring contraction reactions. A study reported the reaction of certain compounds with ethylamine in propan-2-ol, leading to the formation of new products with contracted pyrimidine rings. This showcases its utility in complex organic synthesis processes (Semenov et al., 2010).

Transformation in Organic Synthesis

This compound is also involved in the transformation of specific azetidin-2-ones into propan-1-ols. The transformation process, which includes several intermediate steps, highlights the compound's role in synthesizing complex organic structures (Mollet et al., 2011).

Future Directions

Future research could explore the potential uses of this compound in various chemical reactions, such as transfer hydrogenation . Additionally, studies could investigate its physical and chemical properties in more detail .

properties

IUPAC Name

(2S)-1-(ethylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-3-6-4-5(2)7;/h5-7H,3-4H2,1-2H3;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOSJMEUBMZBZIW-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC(C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCNC[C@H](C)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-1-(ethylamino)propan-2-ol hydrochloride

CAS RN

1807940-46-0
Record name (2S)-1-(ethylamino)propan-2-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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